molecular formula C10H9FINO B8532298 3-iodo-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

3-iodo-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B8532298
M. Wt: 305.09 g/mol
InChI Key: PNXRNOVRJXISEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a useful research compound. Its molecular formula is C10H9FINO and its molecular weight is 305.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FINO

Molecular Weight

305.09 g/mol

IUPAC Name

7-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C10H9FINO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14)

InChI Key

PNXRNOVRJXISEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC(=O)C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (411 mg, 2.3 mmol) (Step A) dissolved in a mixture of 7.9 mL of dry methylene chloride and 1.0 mL of dry tetrahydrofuran was treated with 1.62 mL (1.18 g, 11.6 mmol, 5 eq) of triethylamine and the resulting solution cooled to -15° C. Iodotrimethylsilane (0.66 mL, 932 mg, 4.7 mmol, 2 eq) was added followed by 1.183 g of iodine (4.7 mmol, 2 eq) added in small portions over 5 minutes. The mixture was warmed to room temperature over 5 minutes at which time 15 mL of methylene chloride was added followed by 20 mL of 10% aqueous sodium sulfite. The layers were separated and the organic layer washed with 10% sodium sulfite (3×20 mL). The aqueous layer was further extracted with 20 mL of methylene chloride. The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated to dryness under vacuum. The crude product was chromatographed on silica gel, eluting with methylene chloride/methanol (99:1) to afford 511 mg (1.68 mmol, 73%) of the product. 1H NMR (300MHz, CDCl3): 2.70 (m,3H), 2.93 (m,1H), 4.62 (t,9Hz,1H), 6.95 (m,3H), 7.86 (br s,1H). FAB-MS: calculated for C10H9FINO 305; found 306 (M+H,100%).
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
1.183 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
73%

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